6-Monobromoindigo

Vue d'ensemble

Description

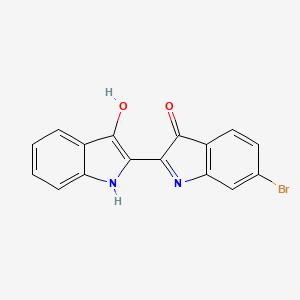

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione, also known as 6,6’-dibromoisoindigo, is a compound with significant importance in the field of organic electronics. It is a derivative of isoindigo, a molecule known for its electron-accepting properties. This compound is characterized by its unique structure, which includes two indolinylidene units connected by a central dione moiety, with bromine atoms attached at the 6-positions of the indolinylidene rings .

Applications De Recherche Scientifique

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione has several applications in scientific research:

Organic Electronics: It is used as an electron-accepting building block for the preparation of electroactive materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Material Science: The compound is utilized in the development of conjugated polymers and small molecules for high-performance electronic devices.

Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

Mécanisme D'action

Mode of Action

It is known that the compound’s color, a characteristic purple, is thought to be due to the interaction of the π systems of two parallel molecules that are brought together by van der waals attraction between the bromine atoms .

Biochemical Pathways

The compound is a derivative of indigo, a molecule that has been used historically as a dye . The specific biochemical pathways that this compound influences remain to be elucidated.

Result of Action

The compound is known for its color-producing properties when used as a dye

Action Environment

The action of 6-Monobromoindigo can be influenced by environmental factors. For instance, the compound is known to be remarkably stable under the sun and in the air . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione typically involves the bromination of isoindigo. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of 6-Bromo-[2,2’-biindolinylidene]-3,3’-dione may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with varying electronic properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isoindigo derivatives, which can be tailored for specific applications in organic electronics and materials science .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromoindole: A simpler brominated indole derivative used in various organic synthesis applications.

5,5’-Dibromoindigo: Known for its historical significance as the main component of Tyrian purple dye.

3,6-Bis(5-bromo-2-thienyl)-2,5-bis(2-hexyldecyl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione: Another brominated compound used in organic electronics.

Uniqueness

6-Bromo-[2,2’-biindolinylidene]-3,3’-dione stands out due to its unique structure, which combines the properties of isoindigo with the electron-withdrawing effects of bromine atoms. This combination results in enhanced electronic properties, making it a valuable compound for advanced materials and electronic applications .

Activité Biologique

6-Bromo-[2,2'-biindolinylidene]-3,3'-dione is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione is characterized by:

- A biindoline structure that enhances its interaction with biological targets.

- A bromine substituent at the 6-position which contributes to its reactivity and potential pharmacological properties.

The biological activity of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.

- Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that are crucial for cellular responses.

- Gene Expression Modulation : The compound may influence gene expression related to various biological processes and disease states.

Biological Activity and Therapeutic Applications

Research has demonstrated that 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting tumor cell proliferation. For instance, studies indicate significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- In vitro assays have demonstrated IC50 values indicating potent activity against specific cancer types.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione:

- Study on Anticancer Efficacy : A study reported that the compound inhibited the growth of KB cells with an IC50 value significantly lower than traditional chemotherapeutics . This suggests a targeted mechanism of action via folate receptor-mediated uptake.

- Mechanistic Insights : Research has explored the binding affinity of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione to specific enzymes and receptors. The findings indicate that the bromine atom enhances its interaction with protein targets involved in cancer progression .

Data Summary

The following table summarizes key findings regarding the biological activity of 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione:

| Activity | Target | IC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer | KB cancer cells | 0.55 | High potency compared to classical antifolates |

| Antimicrobial | Various bacterial strains | TBD | Preliminary findings suggest potential efficacy |

| Enzyme Inhibition | Specific metabolic enzymes | TBD | Ongoing research into detailed mechanisms |

Propriétés

IUPAC Name |

6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRJMIPSKOUYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694565 | |

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139582-54-0 | |

| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 6-monobromoindigo important in the study of archaeological purple?

A: this compound is a significant component of shellfish purple dye, a historically valuable coloring agent. Its presence, alongside other indigoids like 6,6'-dibromoindigo, helps researchers confirm the authenticity and origin of purple dyes found in archaeological artifacts. []

Q2: How can we detect this compound in archaeological samples?

A: The research by et al. [] demonstrates that Laser Desorption/Ionization Mass Spectrometry (LDI-MS) is a successful technique for detecting this compound in archaeological samples. Specifically, negative-ion mode LDI-MS shows high sensitivity and selectivity towards brominated indigoids like this compound due to their electronegativity. This technique allows for a rapid and accurate identification of this key component within complex archaeological dye mixtures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.